Cas no 2172153-53-4 (1-(2-methylbut-3-yn-2-yl)piperidin-4-ylmethanesulfonyl fluoride)

1-(2-Methylbut-3-yn-2-yl)piperidin-4-ylmethanesulfonyl fluoride is a specialized sulfonyl fluoride compound with applications in chemical biology and medicinal chemistry. Its structure features a reactive methanesulfonyl fluoride group, enabling selective covalent modification of target proteins, particularly serine hydrolases. The 2-methylbut-3-yn-2-yl substituent enhances steric control, while the piperidine ring contributes to solubility and pharmacokinetic properties. This compound is valued for its stability under physiological conditions and its ability to act as an irreversible inhibitor in activity-based protein profiling (ABPP). Its selectivity and reactivity make it a useful tool for probing enzyme function and developing covalent inhibitors in drug discovery.
1-(2-methylbut-3-yn-2-yl)piperidin-4-ylmethanesulfonyl fluoride structure
2172153-53-4 structure
Product Name:1-(2-methylbut-3-yn-2-yl)piperidin-4-ylmethanesulfonyl fluoride
CAS No:2172153-53-4
MF:C11H18FNO2S
MW:247.329525470734
CID:6109323
PubChem ID:165589919
Update Time:2025-06-15

1-(2-methylbut-3-yn-2-yl)piperidin-4-ylmethanesulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methylbut-3-yn-2-yl)piperidin-4-ylmethanesulfonyl fluoride
    • [1-(2-methylbut-3-yn-2-yl)piperidin-4-yl]methanesulfonyl fluoride
    • 2172153-53-4
    • EN300-1615197
    • Inchi: 1S/C11H18FNO2S/c1-4-11(2,3)13-7-5-10(6-8-13)9-16(12,14)15/h1,10H,5-9H2,2-3H3
    • InChI Key: ORUNJQGTGMLTBN-UHFFFAOYSA-N
    • SMILES: S(CC1CCN(C(C#C)(C)C)CC1)(=O)(=O)F

Computed Properties

  • Exact Mass: 247.10422815g/mol
  • Monoisotopic Mass: 247.10422815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 45.8Ų

1-(2-methylbut-3-yn-2-yl)piperidin-4-ylmethanesulfonyl fluoride Pricemore >>

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Additional information on 1-(2-methylbut-3-yn-2-yl)piperidin-4-ylmethanesulfonyl fluoride

Comprehensive Overview of 1-(2-methylbut-3-yn-2-yl)piperidin-4-ylmethanesulfonyl fluoride (CAS No. 2172153-53-4)

The compound 1-(2-methylbut-3-yn-2-yl)piperidin-4-ylmethanesulfonyl fluoride (CAS No. 2172153-53-4) is a specialized sulfonyl fluoride derivative with significant potential in medicinal chemistry and biochemical research. Its unique structure, featuring a piperidine core and a methanesulfonyl fluoride moiety, makes it a valuable candidate for targeted applications in enzyme inhibition and covalent drug discovery. Researchers are increasingly interested in this compound due to its ability to form stable covalent bonds with active-site residues in proteins, a property leveraged in the development of protease inhibitors and other therapeutic agents.

In recent years, the demand for covalent inhibitors has surged, driven by their prolonged pharmacological effects and high selectivity. 1-(2-methylbut-3-yn-2-yl)piperidin-4-ylmethanesulfonyl fluoride aligns with this trend, as its sulfonyl fluoride group can selectively modify serine, threonine, or tyrosine residues in enzymes. This mechanism is particularly relevant in the study of post-translational modifications and signal transduction pathways, areas that have garnered substantial attention in oncology and neurodegenerative disease research.

The compound’s piperidine scaffold is another key feature, as this heterocycle is widely utilized in drug design due to its favorable pharmacokinetic properties. When combined with the methanesulfonyl fluoride functionality, the molecule exhibits enhanced reactivity and stability, making it suitable for high-throughput screening and fragment-based drug discovery. These attributes have positioned CAS No. 2172153-53-4 as a subject of interest in academic and industrial laboratories exploring novel biochemical probes.

From a synthetic chemistry perspective, 1-(2-methylbut-3-yn-2-yl)piperidin-4-ylmethanesulfonyl fluoride offers versatility in derivatization. The alkyne group in its structure enables click chemistry applications, facilitating conjugation with fluorescent tags or other functional groups for imaging studies. This adaptability is critical in chemical biology, where researchers aim to visualize and track molecular interactions in real time. Additionally, the compound’s compatibility with bioorthogonal chemistry techniques has expanded its utility in live-cell labeling and proteomics.

Safety and handling of 1-(2-methylbut-3-yn-2-yl)piperidin-4-ylmethanesulfonyl fluoride require standard laboratory precautions, as with most sulfonyl fluoride derivatives. Proper storage conditions, such as moisture-free environments and inert atmospheres, are recommended to maintain its stability. Researchers should also consider its reactivity profile when designing experiments, particularly in aqueous systems where hydrolysis may occur. Despite these considerations, the compound’s benefits in covalent ligand discovery far outweigh the challenges, solidifying its role in modern drug development pipelines.

Looking ahead, the applications of CAS No. 2172153-53-4 are expected to grow, especially in the fields of precision medicine and targeted therapy. As the scientific community continues to unravel the complexities of protein-ligand interactions, compounds like 1-(2-methylbut-3-yn-2-yl)piperidin-4-ylmethanesulfonyl fluoride will remain indispensable tools for advancing our understanding of disease mechanisms and therapeutic interventions. Its integration into AI-driven drug design platforms further highlights its relevance in the era of computational chemistry and machine learning.

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